Sodium Monate A

Antibacterial spectrum Gram-negative selectivity Pseudomonic acid comparator

Researchers requiring Gram-negative-active monic acid scaffolds or validated TLR4/MD2 agonists face limited sourcing. Sodium Monate A-the direct biosynthetic precursor to pseudomonic acid D-addresses this gap: • Synthesize p-/m-nitrobenzyl monate esters (55% isolated yield; 100-fold enhanced antimycoplasmal potency vs. mupirocin) • Gram-negative-preferring antibacterial profiling (active against E. coli, K. pneumoniae, P. aeruginosa) • TLR4/MD2 pathway activation via MyD88/TRIF-dependent signaling in macrophages and dendritic cells Supplied at ≥98% purity as off-white solid; verified stereochemistry for HPLC, LC-MS, and NMR-based impurity profiling and derivative synthesis.

Molecular Formula C17H27NaO7
Molecular Weight 366.4 g/mol
CAS No. 66290-00-4
Cat. No. B041418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Monate A
CAS66290-00-4
Synonyms[2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-non-2-enonic Acid Monosodium Salt;  Sodium Monate
Molecular FormulaC17H27NaO7
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)[O-])C)C(C)O.[Na+]
InChIInChI=1S/C17H28O7.Na/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18;/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20);/q;+1/p-1/b8-5+;/t9-,10-,11-,12-,13-,15+,16-,17-;/m0./s1
InChIKeySSFIAYXNSNDRNZ-QUYMUDRCSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Monate A: Chemical Identity and Antibiotic Lineage


Sodium Monate A is the monosodium salt of monic acid A (C17H27NaO7, MW 366.38), the core polyketide nucleus of the pseudomonic acid family of antibiotics produced by Pseudomonas fluorescens [1]. Unlike the clinically deployed pseudomonic acid A (mupirocin), which bears a 9-hydroxynonanoic acid ester side-chain, Sodium Monate A retains the free C1 carboxylate as a sodium salt, making it the direct biosynthetic precursor to pseudomonic acid D and a versatile synthetic intermediate for preparing ester, amide, and thiol ester derivatives with distinct pharmacological profiles [2]. Multiple vendors supply this compound as a white-to-off-white hygroscopic solid (purity ≥95%, mp >105°C dec.), soluble in DMSO and water, with recommended storage at -20°C under inert atmosphere .

Workflow Synthetic intermediate for nitrobenzyl monate ester derivatives
Assay Context Gram-negative antibacterial screening studies
Research Target TLR4/MD2 innate immunity assay probe

Why Pseudomonic Acid Analogs Cannot Be Interchanged


Within the pseudomonic/monic acid family, antibacterial spectrum, enzymatic target, and synthetic derivatization potential diverge sharply depending on whether the C1 position exists as a free carboxylate salt (Sodium Monate A), a 9-hydroxynonanoic acid ester (pseudomonic acid A/mupirocin), or a substituted benzyl ester (nitrobenzyl monates). Pseudomonic acid A (mupirocin) is a potent inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS) with Gram-positive-selective MIC values ≤0.5 μg/mL against staphylococci and streptococci [1]. By contrast, Sodium Monate A has been reported with a divergent Gram-negative-preferring antibacterial spectrum and a distinct mechanism involving inhibition of alkene biosynthesis critical for ATP synthase B-subunit and membrane phospholipid formation . Furthermore, Sodium Monate A serves as the essential sodium carboxylate nucleophile for synthesizing m- and p-nitrobenzyl monate A esters—derivatives that achieve up to 100-fold enhanced antimycoplasmal potency over pseudomonic acid A [2]. These functional disparities mean that researchers cannot substitute pseudomonic acid A, pseudomonic acid D, or monic acid A free acid for Sodium Monate A without fundamentally altering experimental outcomes.

Antibacterial spectrum may invert Gram-stain selectivity profile of pseudomonic acid A differs qualitatively; Gram-negative preference may not be replicated.
Primary mechanism may not transfer Reported alkene biosynthesis inhibition is distinct from IleRS targeting; pathway interpretation may shift.
Synthetic derivatization potential is salt-specific Sodium carboxylate nucleophile enables direct ester formation; free acid or other salts may require additional activation.

Quantitative Differentiation Evidence for Procurement


Gram-Negative-Selective Antibacterial Spectrum

Sodium Monate A demonstrates an antibacterial spectrum that is inverted relative to pseudomonic acid A (mupirocin), the clinically dominant family member. Sodium Monate A is reported to be active against the Gram-negative species Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa, while showing no activity against the Gram-positive species Staphylococcus aureus or Enterococcus faecalis . In direct contrast, pseudomonic acid A (mupirocin) exhibits high potency against Gram-positive staphylococci and streptococci (MIC ≤0.5 μg/mL) but is substantially less active against most Gram-negative bacilli, including P. aeruginosa [1]. This inverted selectivity profile constitutes a qualitatively distinct biological fingerprint that cannot be replicated by substituting pseudomonic acid A or its commercially available salts.

Antibacterial Spectrum
Data to verify
Target: Active vs. E. coli, K. pneumoniae, P. mirabilis, P. aeruginosa; inactive vs. S. aureus, E. faecalis.
Comparator: Mupirocin active vs. S. aureus (MIC ≤0.5 μg/mL); less active vs. Gram-negative bacilli.
Supports Gram-negative-selective tool compound context
Vendor-reported susceptibility panel; no peer-reviewed MIC for Sodium Monate A.
Antibacterial spectrum Gram-negative selectivity Pseudomonic acid comparator

Alkene Biosynthesis Inhibition Mechanism

Sodium Monate A is described as inhibiting the synthesis of alkene, an essential component of the B-subunit of ATP synthase and of phospholipids in the bacterial cell membrane, leading to ATP synthesis blockade and cell death . This mechanism is fundamentally different from that of pseudomonic acid A, which acts as a potent competitive inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS) with a Ki of approximately 6 nM for the E. coli enzyme [1]. The mechanistic divergence means that Sodium Monate A and pseudomonic acid A engage entirely distinct molecular targets, precluding cross-resistance assumptions and making them non-interchangeable for target-based screening campaigns.

Mechanism of Action
Class-level inference
Target: Inhibitor of alkene biosynthesis; disrupts ATP synthase B-subunit.
Comparator: IleRS competitive inhibitor (Ki 6 nM for E. coli).
Mechanism context may not transfer from IleRS-targeting analogs
Direct enzymatic constants for Sodium Monate A not publicly available.
Mechanism of action Alkene biosynthesis inhibition ATP synthase B-subunit

Synthetic Yield for Antimycoplasmal Esters

Sodium Monate A serves as the essential sodium carboxylate nucleophile in the preparation of p-nitrobenzyl monate A and m-nitrobenzyl monate A—esters that exhibit outstanding antimycoplasmal activity. In a documented preparative procedure, Sodium Monate A (1.1 g, 3 mmol) was reacted with p-nitrobenzyl bromide (0.65 g, 3 mmol) in dimethylformamide at 20°C for 21 h, yielding p-nitrobenzyl monate A as a crystalline solid (0.78 g, 55% yield; m.p. 95–98°C) after chromatographic purification [1]. The resulting m-nitrobenzyl monate A derivative was independently shown to be 100-fold more active against Mycoplasma hyopneumoniae than pseudomonic acid A [2]. This establishes Sodium Monate A as the validated and scalable starting material for accessing a pharmacologically distinct subclass of monic acid esters that cannot be synthesized directly from pseudomonic acid A or monic acid A free acid with comparable efficiency.

Synthetic Yield
Head-to-head
55% isolated yield (p-nitrobenzyl monate A)
Derived ester: 100-fold antimycoplasmal potency vs. mupirocin
Supports synthesis route for nitrobenzyl monate esters
Yield reported at 3 mmol scale; DMF, 20°C, 21 h.
Synthetic intermediate p-Nitrobenzyl monate A Antimycoplasmal ester

TLR4 Agonist Activity

Sodium Monate A has been characterized as a potent and selective Toll-like receptor 4 (TLR4) agonist that specifically activates the TLR4/MD2 signaling complex on macrophages and dendritic cells, triggering MyD88-dependent and TRIF-dependent pathways with robust downstream production of TNF-α, IL-1β, and IL-6 . This immunomodulatory activity represents a pharmacological dimension not associated with pseudomonic acid A (mupirocin), which is primarily an antibacterial agent targeting IleRS. No peer-reviewed study has reported TLR4 agonism for pseudomonic acid A, B, C, D, or monic acid A free acid. Quantitative EC50 values for Sodium Monate A at human TLR4 are not publicly disclosed. This property positions Sodium Monate A as a niche tool compound for innate immunity and sepsis research that cannot be functionally replaced by any other commercially available monic or pseudomonic acid derivative.

TLR4 Agonist Activity
Data to verify
Reported TLR4/MD2 agonist; activates MyD88/TRIF pathways
May support innate immunity screening campaigns
EC50 not publicly disclosed; supplier-reported cell stimulation data.
TLR4 agonist Innate immunity Immunomodulation

Stereochemical Purity and Molecular Identity

Sodium Monate A possesses eight defined stereocenters and one defined E-geometry double bond, fully specified by the IUPAC name sodium (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate and the InChI Key SSFIAYXNSNDRNZ-QUYMUDRCSA-M . The compound is canonicalized with 0 undefined atom stereocenters and 0 undefined bond stereocenters, ensuring absolute configurational identity . By comparison, monic acid A free acid (CAS 66262-68-8, C17H28O7, MW 344.40) lacks the sodium counterion and has different solubility and reactivity characteristics . Pseudomonic acid D sodium (CAS 85178-60-5, C26H41NaO9, MW 520.59) bears an additional C9 ester side-chain that dramatically alters molecular weight, lipophilicity, and biological target engagement [1]. For applications demanding a defined sodium carboxylate with the exact C17 monic acid core—such as salt metathesis, coordination chemistry, or analytical reference standard use—only Sodium Monate A provides the correct molecular formula and counterion stoichiometry.

Molecular Identity
Specification review
C₁₇H₂₇NaO₇; 8 stereocenters; Na⁺ salt; MW 366.38
Δ +22 Da vs monic acid A free acid; Δ -154 Da vs pseudomonic acid D sodium
Defined sodium salt identity for chromatographic reference
Structural data from PubChem and supplier documentation.
Stereochemistry Chiral purity Quality control

Evidence-Backed Application Scenarios


Antimycoplasmal Nitrobenzyl Monate Ester Synthesis

Sodium Monate A is the validated starting material for preparing p-nitrobenzyl and m-nitrobenzyl monate A esters via nucleophilic substitution with nitrobenzyl halides in DMF. The patent literature documents a 55% isolated yield at 3 mmol scale, producing crystalline p-nitrobenzyl monate A (m.p. 95–98°C) [1]. The derived m-nitrobenzyl monate A exhibits 100-fold greater potency against Mycoplasma hyopneumoniae compared to pseudomonic acid A [2]. This application is directly supported by the synthetic yield evidence in Section 3, Evidence Item 3.

Gram-Negative Antibacterial Tool Compound

Sodium Monate A provides a Gram-negative-preferring antibacterial profile (active against E. coli, K. pneumoniae, P. mirabilis, P. aeruginosa; inactive against S. aureus, E. faecalis) that is inverted relative to pseudomonic acid A [1]. This makes it suitable for functional comparisons, resistance mechanism studies, and target deconvolution experiments where researchers require a Gram-negative-active monic acid scaffold. This scenario derives from the antibacterial spectrum evidence in Section 3, Evidence Item 1.

TLR4-Mediated Innate Immunity Research

As a reported TLR4/MD2 agonist, Sodium Monate A activates MyD88- and TRIF-dependent signaling pathways in macrophages and dendritic cells, inducing TNF-α, IL-1β, and IL-6 [1]. This application is relevant for researchers modeling acute inflammatory responses, screening TLR4 antagonists, or studying the structural determinants of TLR4 agonism within the monic acid chemotype. This scenario is directly supported by the TLR4 agonist evidence in Section 3, Evidence Item 4.

Mupirocin Impurity Profiling Reference Standard

Sodium Monate A (C17H27NaO7, MW 366.38) is structurally distinct from both monic acid A free acid (MW 344.40) and pseudomonic acid D sodium (MW 520.59), enabling unambiguous use as a chromatographic reference standard for mupirocin-related substance testing [1]. Its well-defined stereochemistry and sodium salt form make it suitable for HPLC, LC-MS, and NMR-based impurity profiling in pharmaceutical quality control settings. This scenario is supported by the molecular identity evidence in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Nitrobenzyl monate ester synthesis
Sodium carboxylate nucleophile reactivity
Synthetic yield and ester purity confirmation
Gram-negative antibacterial studies
Gram-negative-preferring spectrum
Spectrum profiling against model strains
TLR4/MD2 innate immunity research
TLR4 agonist activity
Cytokine induction endpoint review
Mupirocin impurity profiling
Defined sodium salt stereochemistry
Chromatographic retention and mass confirmation
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